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4-(benzoylamino)-N-(tert-butyl)benzamide

Cat. No.: B5781804
M. Wt: 296.4 g/mol
InChI Key: IQCQCVCFKFSBFE-UHFFFAOYSA-N
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Description

Evolution and Significance of Benzamide (B126) Scaffolds in Modern Chemical Research

The benzamide scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide group, has long been recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. google.com This designation stems from the ability of benzamide-containing molecules to interact with a wide array of biological targets with high affinity. The physicochemical properties of the benzamide group, including its capacity for hydrogen bonding and its rigid, planar structure, contribute to its versatility as a pharmacophore. google.com

Historically, the exploration of benzamide derivatives has led to the development of numerous therapeutic agents across various disease areas. In contemporary chemical research, the focus has expanded to include N-substituted benzamide derivatives, where modifications to the amide nitrogen allow for the fine-tuning of a compound's pharmacological profile. These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netchemicalbook.com The adaptability of the benzamide core allows for the synthesis of large libraries of compounds for screening, making it a cornerstone in the search for new and effective therapeutic agents. chemicalbook.com For instance, research has shown that certain N-substituted benzamides can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. scbt.combiosynth.comprepchem.com Furthermore, other derivatives have been investigated for their potential in treating neurodegenerative conditions like Parkinson's disease. google.com

Positioning of 4-(benzoylamino)-N-(tert-butyl)benzamide within Benzamide Chemistry

This compound is an N-substituted benzamide derivative with a distinct molecular architecture. Its structure is composed of a central N-(tert-butyl)benzamide core, which is further substituted at the 4-position with a benzoylamino group. The tert-butyl group on the primary amide nitrogen introduces significant steric bulk, a feature that can influence the compound's binding selectivity and metabolic stability.

The synthesis of this compound can be conceptually approached through standard organic chemistry reactions. A plausible synthetic route involves the acylation of 4-amino-N-(tert-butyl)benzamide with benzoyl chloride. chemicalbook.com This reaction would form the second amide bond, resulting in the final product. The precursor, 4-amino-N-(tert-butyl)benzamide, is a known chemical intermediate. chemicalbook.combiosynth.com

Below are the chemical properties of the key compounds involved in the potential synthesis of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-amino-N-(tert-butyl)benzamide93483-71-7C₁₁H₁₆N₂O192.26
Benzoyl chloride98-88-4C₇H₅ClO140.57
This compoundNot availableC₁₈H₂₀N₂O₂296.36

Rationale for Advanced Academic Inquiry into This Specific Chemical Entity

While extensive research on this compound is not widely published, a strong rationale for its academic investigation can be inferred from the known biological activities of its structural analogs. The presence of two distinct benzamide moieties within a single molecule suggests the potential for multi-target interactions or a unique pharmacological profile.

Advanced academic inquiry into this compound would likely focus on several key areas:

Enzyme Inhibition: Given that many N-substituted benzamides are known to be enzyme inhibitors, this compound could be screened against a panel of enzymes, such as histone deacetylases (HDACs) or cyclooxygenases (COXs), to identify potential therapeutic targets. researchgate.netscbt.com

Neurodegenerative Diseases: A patent has highlighted the potential of N-tert-butyl substituted benzamides in the treatment of Parkinson's disease. google.com Investigating whether the addition of a benzoylamino group at the 4-position modulates this activity would be a logical line of inquiry.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogs of this compound would be crucial for establishing structure-activity relationships. This could involve modifying the substitution patterns on either of the phenyl rings or altering the nature of the N-alkyl group. Such studies are fundamental to optimizing lead compounds in drug discovery. scbt.combiosynth.com

The unique combination of a bulky tert-butyl group and an extended benzoylamino substituent makes this compound an interesting candidate for further research to explore its potential contributions to the field of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O2 B5781804 4-(benzoylamino)-N-(tert-butyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzamido-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-18(2,3)20-17(22)14-9-11-15(12-10-14)19-16(21)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCQCVCFKFSBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Innovative Synthetic Routes to 4-(benzoylamino)-N-(tert-butyl)benzamide

The construction of this compound can be approached through several innovative synthetic pathways. A common strategy involves a two-step sequence beginning with the formation of a key intermediate, 4-amino-N-(tert-butyl)benzamide. chemicalbook.com This intermediate can be synthesized by reacting 4-nitrobenzoyl chloride with tert-butylamine (B42293), followed by the reduction of the nitro group to an amine. The final step involves the acylation of this amino group with benzoyl chloride or its derivatives.

Alternative approaches focus on improving the efficiency and sustainability of the amide bond-forming reactions. For instance, the Ritter reaction, which utilizes nitriles and di-tert-butyl dicarbonate (B1257347) catalyzed by copper(II) triflate (Cu(OTf)₂), presents a convenient method for preparing N-tert-butyl amides under solvent-free conditions. researchgate.net While not a direct route to the final bifunctional molecule, such methods are integral to developing novel pathways for its constituent parts.

Catalytic Strategies for Amide Bond Formation and Derivatization (e.g., Rh-catalyzed C–H activation)

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. For the derivatization of the this compound core, transition-metal-catalyzed C–H activation is a particularly powerful tool. Rhodium(III) catalysts, for example, have been extensively used for the C–H functionalization of benzamides to construct complex heterocyclic structures. acs.orgnih.govmdpi.com

These reactions typically employ a directing group, which is often the amide itself, to guide the catalyst to a specific C–H bond, usually in the ortho position. nih.gov This allows for the regioselective introduction of new functional groups. For instance, Rh(III)-catalyzed C–H activation can facilitate olefination or cyclization reactions on the benzamide's aromatic ring. acs.orgnih.gov While these methods are generally applied to simpler benzamides, the principles are directly applicable to the post-synthesis modification of this compound, allowing for the introduction of substituents on either of its aryl rings. The amide groups within the molecule can direct the catalyst to their respective ortho positions, enabling targeted functionalization.

Table 1: Representative Conditions for Rh(III)-Catalyzed C–H Functionalization of Benzamides

Catalyst Oxidant Coupling Partner Solvent Temperature (°C) Reference
[Cp*RhCl₂]₂ Cu(OAc)₂ Alkynes Dioxane 100 acs.org
[Cp*RhCl₂]₂ Air Olefins Toluene 110 nih.gov
[Cp*RhCl₂]₂ Ag₂CO₃ Aldehydes DCE 100 nih.gov
[Rh(OAc)₂]₂ O₂ (Air) Alkynes Water 100 researchgate.net

Green Chemistry and Sustainable Approaches in Benzamide (B126) Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. jddhs.comresearchgate.net For benzamide synthesis, this translates to minimizing waste, avoiding hazardous reagents, and reducing energy consumption. walisongo.ac.id

Key sustainable strategies applicable to the synthesis of this compound include:

Catalytic Reactions: Using catalysts like boric acid or reusable solid acid catalysts (e.g., diatomite earth@IL/ZrCl₄) for the direct condensation of carboxylic acids and amines avoids the poor atom economy of stoichiometric coupling reagents. walisongo.ac.idresearchgate.net

Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ionic liquids, or bio-based solvents can significantly reduce the environmental impact. jddhs.commdpi.com Solvent-free reactions, where possible, offer an ideal solution by eliminating solvent waste entirely. jddhs.comrsc.org

The selection of a synthetic route can be quantitatively assessed using green chemistry metrics like Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental (E)-factor, which measures the total waste produced per kilogram of product. researchgate.netwalisongo.ac.id

Table 2: Comparison of Green Chemistry Metrics for Different Amide Synthesis Methods

Method Key Features Advantages Disadvantages Representative PMI Reference
Acid Chloride Route Two-step process involving a highly reactive intermediate. Often high yielding. Generates stoichiometric salt waste (e.g., HCl). ~150-200 walisongo.ac.id
Coupling Reagent Uses reagents like EDCI or HATU. Mild conditions, broad scope. Poor atom economy, generates significant byproduct waste. ~100-150 walisongo.ac.idnih.gov
Boric Acid Catalysis Direct condensation of acid and amine. Catalytic, water is the only byproduct. Often requires prolonged heating/reflux. ~89 walisongo.ac.id

High-Throughput and Continuous Flow Synthesis Modifications

For the efficient production and optimization of benzamide synthesis, high-throughput and continuous flow technologies offer significant advantages over traditional batch processing. prolabas.com Continuous flow chemistry, performed in microreactors or packed-bed reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

This technology can lead to:

Enhanced Safety: Handling hazardous intermediates or exothermic reactions is safer on a small, continuous scale.

Improved Efficiency: Rapid heat and mass transfer in microreactors can accelerate reactions and improve yields.

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. prolabas.com

Automation: Flow systems are readily automated, enabling high-throughput screening of reaction conditions to quickly identify optimal parameters for the synthesis of this compound.

An end-to-end continuous flow process can even integrate synthesis, separation, and purification steps, significantly streamlining the production of the final active pharmaceutical ingredient (API). rsc.org

Exploration of Chemo- and Regioselective Derivatization of the Benzamide Core

The molecular structure of this compound offers multiple sites for chemical modification, including two distinct aromatic rings and two amide linkages. Chemo- and regioselective derivatization aims to functionalize a specific site on the molecule without affecting others.

Transition-metal-catalyzed C–H functionalization is a premier strategy for achieving such selectivity. researchgate.net The amide groups present in the molecule can act as endogenous directing groups, guiding a catalyst to the C–H bonds at the ortho positions of the respective benzene (B151609) rings. By carefully selecting the catalyst and reaction conditions, it is possible to selectively functionalize one ring over the other, depending on the electronic and steric environment of each site. For example, cobalt(III) catalysts have shown unique and orthogonal reactivity compared to their rhodium(III) counterparts in C-H activation reactions of benzamides. nih.gov

Synthesis of Structurally Diverse Analogues of this compound

Creating a library of structurally diverse analogues is essential for structure-activity relationship (SAR) studies in drug discovery. Analogues of this compound can be systematically synthesized by modifying the initial building blocks.

This can be achieved by:

Varying the Benzoyl Group: Using a range of substituted benzoyl chlorides (e.g., with nitro, bromo, methyl, or cyano groups) in the final acylation step will produce analogues with modifications on the benzoylamino ring system. google.com

Varying the Benzamide Core: Starting with substituted 4-aminobenzamides will introduce functionality on the N-(tert-butyl)benzamide ring. For example, starting from 4-amino-2-chlorobenzamide (B109128) would place a chlorine atom on this ring.

The synthesis of various N-tert-butyl benzamide derivatives, such as 4-bromo, 4-methoxy, and 4-nitro analogues, has been well-documented and these compounds can serve as versatile precursors for more complex structures. prepchem.comrsc.org

Table 3: Examples of Potential Analogues via Precursor Modification

Precursor 1 Precursor 2 Resulting Analogue
4-Amino-N-(tert-butyl)benzamide 4-Nitrobenzoyl chloride 4-(4-Nitrobenzoylamino)-N-(tert-butyl)benzamide
4-Amino-N-(tert-butyl)benzamide 4-Methylbenzoyl chloride 4-(4-Methylbenzoylamino)-N-(tert-butyl)benzamide
4-Amino-N-(tert-butyl)benzamide 4-Fluorobenzoyl chloride 4-(4-Fluorobenzoylamino)-N-(tert-butyl)benzamide
4-Amino-2-chloro-N-(tert-butyl)benzamide Benzoyl chloride 2-Chloro-4-(benzoylamino)-N-(tert-butyl)benzamide

Orthogonal Functionalization Strategies

Orthogonal functionalization refers to the stepwise modification of a multifunctional compound at different sites, where the reaction at one site does not interfere with other reactive groups. This allows for the controlled and predictable assembly of complex molecular architectures.

In the context of this compound, an orthogonal strategy could involve:

Directed C–H Activation: As mentioned, the two amide groups can direct functionalization to their respective ortho positions. If the electronic properties of the two rings are sufficiently different, selective activation of one over the other may be possible.

Use of Orthogonal Protecting Groups: If further modifications are needed on the amide nitrogens, one could envision a synthesis where each nitrogen is initially protected with a different protecting group that can be removed under distinct conditions (e.g., a Boc group removable with acid and a Cbz group removable by hydrogenolysis).

Selective Halogenation and Cross-Coupling: Introducing halogen atoms at specific positions on the rings during the synthesis of the precursors provides synthetic handles for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). For instance, an analogue containing a bromo group on one ring and an iodo group on the other could be selectively functionalized at the more reactive C-I bond first, followed by a different reaction at the C-Br bond. nih.gov

These advanced strategies provide chemists with precise control over the molecular structure, enabling the synthesis of highly complex and diverse derivatives of the core benzamide scaffold.

Mechanistic Investigations of Synthetic Transformations Involving the Benzamide Moiety

The synthesis of this compound typically involves a two-step acylation process. The first is the benzoylation of a para-aminobenzamide precursor, and the second is the amidation of a 4-(benzoylamino)benzoic acid derivative with tert-butylamine. The mechanisms of these steps, particularly the transition states and potential side reactions, are of significant interest.

Transition State Analysis in Amidation Reactions

The formation of an amide bond, a cornerstone of organic synthesis, generally proceeds through a nucleophilic attack of an amine on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the transition states involved in these reactions. rsc.orgnih.gov

For the synthesis of the N-(tert-butyl)benzamide moiety, the reaction between a 4-(benzoylamino)benzoyl chloride and tert-butylamine would proceed through a tetrahedral intermediate. The transition state leading to this intermediate is characterized by the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbonyl pi bond.

A concerted mechanism has also been proposed, particularly in the presence of catalysts or specific solvent systems, where the bond formation and proton transfer steps are synchronized. nih.gov In such cases, the transition state involves a more complex arrangement of the reacting molecules and any catalytic species. The energy barrier of this transition state is a key determinant of the reaction rate.

Computational models can predict the geometries and energies of these transition states. For instance, in the gas phase, the reaction may proceed through a four-membered ring transition state. However, in solution, solvent molecules can play a crucial role in stabilizing the transition state through hydrogen bonding or other non-covalent interactions, thereby lowering the activation energy.

The table below summarizes hypothetical relative energies for key species in the amidation reaction, based on general principles of amide bond formation.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants4-(benzoylamino)benzoyl chloride + tert-butylamine0
Transition State 1Formation of the tetrahedral intermediate+15 to +25
Tetrahedral IntermediateIntermediate species with a tetrahedral carbonyl carbon-5 to +5
Transition State 2Collapse of the intermediate to form the amide and HCl+10 to +20
ProductsThis compound + HCl-10 to -20

Note: These values are illustrative and would require specific computational studies for this compound for precise determination.

Elucidation of Side Reaction Pathways

One common side reaction is the formation of a symmetrical anhydride of 4-(benzoylamino)benzoic acid if it is used as the starting material and activated in situ. This anhydride can then react with the amine, but it also represents a loss of the starting material.

Another potential side reaction involves the hydrolysis of the acyl chloride intermediate back to the carboxylic acid if water is present in the reaction mixture. This is particularly relevant during the work-up stages of the synthesis.

In reactions involving substituted benzamides, intramolecular cyclization can sometimes be a competing pathway, although this is less likely for the specific structure of this compound under standard amidation conditions. mdpi.com However, under certain conditions, such as in the presence of a strong acid, rearrangement or fragmentation of the benzamide moieties could occur. nih.gov

The use of excess reagents or high temperatures can also lead to the formation of undesired byproducts. For example, if the starting material is 4-aminobenzamide, over-acylation on the second amide nitrogen is a possibility, though sterically hindered.

The following table outlines potential side products and the conditions that may favor their formation.

Side ProductFormation PathwayConditions Favoring Formation
4-(benzoylamino)benzoic acidHydrolysis of 4-(benzoylamino)benzoyl chloridePresence of water
Symmetrical AnhydrideReaction of two molecules of 4-(benzoylamino)benzoic acid with a coupling agentIn situ activation of the carboxylic acid
Diacylated AmineReaction of the product with another molecule of the acylating agentUse of excess acylating agent, high temperatures
Benzonitrile derivativesDehydration of the primary amide under harsh conditionsHigh temperatures, presence of dehydrating agents

Careful control of stoichiometry, temperature, and the exclusion of water are therefore critical for minimizing these side reactions and ensuring a high yield of pure this compound.

Based on a comprehensive search of scientific literature and chemical databases, there is currently no available public information regarding the specific chemical compound “this compound.” Extensive queries for its structural, conformational, and spectroscopic data have yielded no specific results for this molecule.

This suggests that the compound may be novel, part of proprietary research that has not been published, or has not yet been synthesized or characterized in a way that is accessible in the public domain.

Consequently, it is not possible to generate the requested scientific article with thorough, informative, and scientifically accurate content for the specified outline sections, as no experimental or theoretical data for “this compound” could be located.

To fulfill the request, published data on the following would be required:

X-ray crystallography studies to determine its solid-state structure, crystal packing, and intermolecular interactions.

Polymorphism studies to identify different crystalline forms.

Advanced NMR spectroscopy data (such as Dynamic NMR, NOESY, ROESY) to understand its behavior and conformation in solution.

Detailed spectroscopic data (like FTIR and Raman) for vibrational analysis.

Without access to such fundamental research, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.

Molecular Structure, Conformation, and Dynamic Behavior

Spectroscopic Characterization (Beyond Basic Identification) and Vibrational Analysis.

FT-IR and FT-Raman Spectroscopy for Functional Group Vibrations

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups within a molecule by analyzing their characteristic vibrational modes. For 4-(benzoylamino)-N-(tert-butyl)benzamide, the spectra are expected to show vibrations characteristic of its secondary amide, N-tert-butyl, and disubstituted benzene (B151609) ring structures.

The vibrational spectra of amides are well-characterized. The N-H stretching vibration of the secondary amide group (–CO-NH–) typically appears as a strong band in the FT-IR spectrum in the region of 3300-3500 cm⁻¹. In related molecules like N-tert-butylbenzamide, this has been observed around 3332 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum of amides and is expected in the range of 1630-1680 cm⁻¹. For N-tert-butylbenzamide, this band appears at approximately 1643 cm⁻¹. rsc.org The Amide II band, which arises from a coupling of N-H in-plane bending and C-N stretching vibrations, is anticipated to be found between 1510 and 1570 cm⁻¹.

The aromatic rings in the molecule will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. rsc.org The tert-butyl group will show characteristic C-H stretching and bending vibrations.

In FT-Raman spectroscopy, the non-polar bonds and symmetric vibrations are often more intense. Therefore, the aromatic C=C stretching and the symmetric vibrations of the tert-butyl group are expected to be prominent. The C=O stretch is also Raman active.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FT-IR Wavenumber (cm⁻¹) Predicted FT-Raman Wavenumber (cm⁻¹)
Amide N-H Stretching ~3330 (Strong) Weak
Aromatic C-H Stretching ~3100-3000 (Medium) Strong
Aliphatic C-H (tert-butyl) Stretching ~2970-2870 (Strong) Strong
Amide C=O (Amide I) Stretching ~1645 (Very Strong) Medium
Aromatic C=C Stretching ~1600, 1580, 1520, 1450 (Variable) Strong
Amide N-H Bend (Amide II) Bending ~1540 (Strong) Weak
C-N Stretching ~1300-1200 (Medium) Medium

Note: The values are estimations based on data from similar compounds and general spectroscopic principles.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two benzoyl groups, which contain phenyl rings and carbonyl groups. These functionalities give rise to characteristic π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the C=O double bonds. These are expected to appear at shorter wavelengths. For benzanilide (B160483) derivatives, these transitions are often observed below 300 nm. researchgate.net

The n → π* transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an antibonding π* orbital of the carbonyl group. These transitions are of lower intensity and occur at longer wavelengths compared to π → π* transitions. pearson.com The presence of the benzoylamino group, which is an extended conjugated system, is likely to cause a bathochromic (red) shift in the absorption maxima compared to simple benzamides. Studies on similar benzanilides have shown absorption bands in the UV region. nih.govresearchgate.net For instance, a mixture containing a tertiary benzanilide derivative showed a new absorption band around 360 nm upon the formation of an iminium intermediate, indicating the electronic nature of this class of compounds. nih.gov

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

Electronic Transition Chromophore Predicted λmax (nm)
π → π* Benzoyl groups ~270-290
n → π* Carbonyl groups ~320-350

Note: These are estimated values based on the electronic properties of related benzanilide and benzamide (B126) structures.

High-Resolution Mass Spectrometry for Molecular Ion Studies

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the determination of its elemental formula. The chemical formula for this compound is C₂₄H₂₄N₂O₂.

The calculated monoisotopic mass of this compound is 372.1838 g/mol . In an HRMS experiment, the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) very close to this value, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural information. A characteristic fragmentation would be the loss of the tert-butyl group, resulting in a prominent peak at [M - 57]⁺. Another likely fragmentation pathway is the cleavage of the amide bonds. For example, cleavage of the bond between the benzoyl group and the amino nitrogen would result in a benzoyl cation (C₆H₅CO⁺) at m/z 105.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[C₂₄H₂₄N₂O₂]⁺ 372.1838 Molecular Ion [M]⁺
[C₂₄H₂₅N₂O₂]⁺ 373.1916 Protonated Molecular Ion [M+H]⁺
[C₂₀H₁₆N₂O₂]⁺ 316.1212 Fragment from loss of tert-butyl group [M-C₄H₈]⁺
[C₂₀H₁₇N₂O₂]⁺ 317.1285 Fragment from loss of tert-butyl radical [M-C₄H₉]⁺
[C₇H₅O]⁺ 105.0334 Benzoyl cation

Note: The predicted m/z values are based on the elemental composition and common fragmentation patterns of related amide compounds.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized molecular geometry and electronic characteristics. For aromatic amides, DFT methods, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), have proven effective for accurate predictions of molecular structure and properties. tandfonline.comnih.gov These calculations provide the foundational data for more advanced analyses of reactivity and spectroscopic parameters. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic nature. youtube.comresearchgate.net Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating the molecule's electrophilic character. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.commdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. irjweb.comirjweb.comajchem-a.com These descriptors provide a quantitative framework for understanding the molecule's potential interactions.

Table 1: Conceptual Reactivity Descriptors Derived from FMO Analysis This table presents the definitions of key reactivity descriptors. The values would need to be calculated specifically for 4-(benzoylamino)-N-(tert-butyl)benzamide.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electronegativity (χ)χ = (I + A) / 2Measures the ability of the molecule to attract electrons.
Chemical Potential (μ)μ = -χRepresents the "escaping tendency" of electrons from an equilibrium system.
Electrophilicity Index (ω)ω = μ2 / 2ηA global measure of electrophilic character, indicating the energy stabilization when the molecule acquires electrons. irjweb.com

An Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecular surface. It illustrates regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, colored blue). researchgate.net For this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the two carbonyl groups, making them prime sites for electrophilic attack. Conversely, the hydrogen atoms of the amide (N-H) groups would exhibit positive potential, identifying them as likely sites for nucleophilic interaction or hydrogen bond donation.

Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry allows for the prediction of various spectroscopic parameters, providing a powerful complement to experimental data for structure elucidation. nih.govesisresearch.org

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. github.ioacdlabs.com For complex molecules, this requires geometry optimization followed by the calculation of magnetic shielding tensors, often using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acdlabs.com Predicted spectra for all stable conformers can be averaged based on their Boltzmann population to yield a final spectrum that closely matches experimental results in a specific solvent. github.io

Table 2: Conceptual ¹H NMR Chemical Shift Predictions This table lists the proton environments in this compound and their expected chemical shift ranges. Precise values require specific calculations.

Proton TypeExpected Chemical Shift (ppm)
tert-Butyl (9H, singlet)~1.3 - 1.5
N-H (amide, benzoyl)Broad singlet, typically > 8.0
N-H (amide, tert-butyl)Broad singlet, typically > 8.0
Aromatic Protons~7.0 - 8.5

IR and Raman Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectra correspond to the stretching, bending, and torsional motions within a molecule. DFT calculations can compute these harmonic vibrational wavenumbers. nih.govnih.gov The predicted frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net For this compound, key vibrations would include the C=O and N-H stretching modes of the two amide groups.

Table 3: Characteristic IR Frequencies for Benzamide (B126) Structures This table shows typical experimental and calculated IR frequencies for key functional groups found in benzamide derivatives. mdpi.com

Vibrational ModeTypical Wavenumber (cm-1)Description
N-H Stretch3400 - 3200Stretching of the amide N-H bond. Its position is sensitive to hydrogen bonding.
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the phenyl rings.
C=O Stretch (Amide I)1700 - 1640Stretching of the carbonyl group. This is typically a very strong and characteristic band.
N-H Bend (Amide II)1640 - 1550In-plane bending of the N-H bond, often coupled with C-N stretching.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into conformational dynamics and stability. nih.govmdpi.com For a flexible molecule like this compound, MD is essential for exploring its conformational landscape to identify the most stable, low-energy structures. tandfonline.com

Table 4: Key Dihedral Angles for Conformational Analysis This table identifies the critical rotatable bonds in this compound that would be the focus of a torsional analysis.

Dihedral AngleDescription
τ1 (C-C-C(O)-N)Rotation of the benzoyl group relative to its amide plane.
τ2 (C-C(O)-N-C)Rotation around the central amide bond, defining the planarity and conformation (cis/trans) of the benzanilide (B160483) link.
τ3 (C(O)-N-C-C)Rotation of the central phenyl ring relative to the amide plane, a key factor in benzanilide flexibility. acs.orgnih.gov
τ4 (C-C-C(O)-N)Rotation of the N-(tert-butyl)benzamide group relative to its amide plane.

The surrounding solvent can significantly influence a molecule's conformation through interactions like hydrogen bonding and dielectric effects. nih.govub.edu MD simulations can incorporate solvent effects either explicitly, by surrounding the molecule with a box of solvent molecules, or implicitly, using a continuum model. nih.govmdpi.com For this compound, polar solvents would be expected to form hydrogen bonds with the amide N-H and C=O groups, potentially stabilizing certain conformations over others and influencing the rotational barriers of the key dihedral angles. mdpi.comacs.org

Reactivity Profiles and Mechanistic Pathways of 4 Benzoylamino N Tert Butyl Benzamide

Investigations into Amide Bond Stability and Hydrolysis Mechanisms

The structure of 4-(benzoylamino)-N-(tert-butyl)benzamide contains two amide bonds with distinct electronic and steric environments, suggesting different stability profiles and hydrolysis mechanisms. Amide bonds are generally characterized by significant resonance stabilization, rendering them resistant to cleavage. researchgate.net However, they can be hydrolyzed under acidic or basic conditions. khanacademy.org

The hydrolysis of amides can proceed through several catalytic pathways, with acid- and base-catalyzed mechanisms being the most common. For many amides, specific pH ranges exist where one pathway dominates. uregina.ca

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water. khanacademy.org For N-acyl amino acid amides, which share structural similarities with the subject compound, mild acidic conditions (e.g., trifluoroacetic acid/water mixtures) can lead to the hydrolysis of a remote amide bond. nih.gov The rate of this hydrolysis can be influenced by substituents on the benzoyl group. nih.gov

Base-Catalyzed Hydrolysis : In basic media, hydrolysis occurs via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. For secondary amides, such as the benzoylamino group in the target molecule, the rate-determining step at moderate pH is often the dissociation of the carbon-nitrogen bond. uregina.ca For tertiary amides, like the N-(tert-butyl)benzamide moiety, the initial attack of the hydroxide ion can be the rate-limiting step. uregina.ca

The stability of the two amide bonds in this compound towards hydrolysis is expected to differ. The N-(tert-butyl)benzamide bond is sterically hindered by the bulky tert-butyl group, which may slow the rate of nucleophilic attack. Conversely, the benzoylamino linkage is less hindered. The electronic nature of the substituents on the aromatic rings will also play a crucial role in modulating the reaction rates.

Table 1: Factors Influencing Amide Bond Hydrolysis

Factor Influence on Hydrolysis Rate Rationale
pH Dominant mechanism depends on pH (acid vs. base catalysis). uregina.ca Protonation of carbonyl in acid increases electrophilicity; hydroxide is a potent nucleophile in base. khanacademy.orguregina.ca
Steric Hindrance Decreases rate. Bulky groups (e.g., tert-butyl) impede nucleophilic attack on the carbonyl carbon.
Electronic Effects Electron-withdrawing groups on the acyl portion can increase the rate, while electron-donating groups on the nitrogen substituent can decrease it. Modulates the electrophilicity of the carbonyl carbon and the stability of the leaving group.

| Temperature | Increases rate. | Provides the necessary activation energy for the reaction. uregina.ca |

Electrophilic and Nucleophilic Reactivity on the Benzamide (B126) System

The benzamide system in this compound possesses both electrophilic and nucleophilic sites.

Electrophilic Reactivity: The primary electrophilic centers are the carbonyl carbons of the two amide groups. Due to resonance stabilization, amides are generally poor electrophiles. researchgate.net However, they can undergo nucleophilic acyl substitution, particularly with highly reactive nucleophiles like organolithium reagents. researchgate.net The electrophilicity of the carbonyl carbon is influenced by the substituents attached. The N-(tert-butyl) group is electron-donating, which slightly reduces the electrophilicity of its adjacent carbonyl carbon compared to the benzoylamino group.

The aromatic rings can also act as electrophiles in reactions like nucleophilic aromatic substitution, although this typically requires strong activation by electron-withdrawing groups and harsh reaction conditions, which are not inherent to this molecule's ground state.

Nucleophilic Reactivity: The potential nucleophilic sites include the oxygen and nitrogen atoms of the amide groups and the π-systems of the aromatic rings.

Amide Nitrogen and Oxygen : The lone pair of electrons on the amide nitrogen atoms is significantly delocalized into the carbonyl group, which greatly reduces its nucleophilicity compared to an amine. libretexts.org Similarly, the carbonyl oxygen has lone pairs but is a weak nucleophile.

Aromatic Rings : The π-electrons of the two benzene (B151609) rings make them susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The benzoylamino group (-NHCOPh) is an ortho-, para-directing and activating group, while the N-(tert-butyl)benzamide group is a meta-directing and deactivating group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group of the central phenyl ring. The reactivity is also influenced by the nature of the substituents on the phenyl ring; electron-donating groups increase the nucleophilicity of the olefinic bond. chemrxiv.org

Table 2: Predicted Reactivity at Various Sites

Site Type of Reactivity Influencing Factors Predicted Outcome
Carbonyl Carbons Electrophilic Resonance stabilization, steric hindrance. researchgate.net Susceptible to attack by strong nucleophiles (e.g., organolithiums). researchgate.net
Amide Nitrogens Nucleophilic (weak) Resonance delocalization of the lone pair. libretexts.org Generally unreactive as a nucleophile.
Aromatic Ring A (of benzoylamino) Nucleophilic -NHCO- is an ortho, para-director. Electrophilic substitution at ortho/para positions.

| Aromatic Ring B (of N-tert-butylbenzamide) | Nucleophilic | -CONH- is a meta-director. | Electrophilic substitution at meta positions. |

Radical Reactions and Oxidative Transformations

The this compound molecule has sites susceptible to radical reactions and oxidation. Studies on tertiary benzamides show that oxidation can occur at the α-position of the N-alkyl groups. nih.gov

In a model system using 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride and tert-butylhydroperoxide, tertiary benzamides are oxidized at the alpha-carbon of the N-alkyl substituents. nih.gov This process is proposed to proceed via hydrogen atom abstraction, forming an α-carbon-centered radical. nih.gov The major products are N-acylamides, resulting from oxidation, and smaller amounts of secondary amides from dealkylation. nih.gov

Applying this to this compound, the N-(tert-butyl) group lacks an α-hydrogen, making it resistant to this specific type of oxidation. However, the N-H proton of the secondary amide could potentially be a site for hydrogen abstraction under certain radical conditions.

Furthermore, oxidative conditions can lead to the formation of N-sulfonylimines from sulfonamides, indicating that N-functionalized amides can be susceptible to oxidation at the nitrogen atom under specific catalytic systems. researchgate.net While not directly a benzamide, this suggests that oxidative pathways involving the amide nitrogen could be explored.

A key finding from studies on tertiary benzamides is that the reaction rates are largely insensitive to electronic effects from substituents on the benzamide moiety, but a significant kinetic deuterium (B1214612) isotope effect is observed, supporting the hydrogen atom abstraction mechanism. nih.gov

Photochemical Behavior and Excited State Chemistry

The photochemical properties of this compound are dictated by its chromophoric benzamide units. Upon absorption of UV light, the molecule is promoted to an electronic excited state. The subsequent decay pathways determine its photochemical behavior.

Studies on related molecules provide insight into potential processes:

Intramolecular Charge Transfer (ICT) : Derivatives of BOPAM, which have a similar core structure, show that the incorporation of electron-donating groups can lead to red-shifted emission due to an enhanced intramolecular charge transfer (ICT) process. mdpi.comresearchgate.net In this compound, there is a potential for charge transfer from the benzoylamino-substituted ring (donor) to the other benzamide moiety (acceptor).

Excited State Geometry : In some systems, excitation can lead to the population of dark, non-emissive "twisted intramolecular charge transfer" (¹TICT) states, which can be a mechanism for fluorescence quenching. mdpi.comresearchgate.net This involves rotation around single bonds in the excited state to form a geometrically twisted, charge-separated state.

Triplet States and Intersystem Crossing : Carbonyl compounds can undergo intersystem crossing from the initial singlet excited state (S₁) to a triplet state (T₁). msu.edu Studies on 4-tert-butyl-4′-methoxydibenzoylmethane show that the tert-butyl group plays a role in lengthening the lifetime of the lowest excited triplet (T₁) state. scilit.comnih.gov This longer lifetime increases the probability of the molecule undergoing photochemical reactions from the triplet state, such as hydrogen abstraction or cycloadditions.

Norrish Reactions : As a molecule containing carbonyl groups, it could potentially undergo Norrish-type reactions. The Norrish Type I reaction involves homolytic cleavage of the bond adjacent to the carbonyl group, forming radicals. The Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, typically from a γ-carbon. msu.edu Given the structure, a Type II reaction would be unlikely due to the absence of accessible γ-hydrogens.

Table 3: Potential Photochemical Pathways

Pathway Description Relevance to Compound
Intramolecular Charge Transfer (ICT) Light-induced electron transfer between different parts of the molecule. mdpi.comresearchgate.net Possible between the two substituted phenyl rings.
Twisted ICT (TICT) State Formation Formation of a non-emissive, twisted, charge-separated excited state. mdpi.comresearchgate.net A potential pathway for non-radiative decay and fluorescence quenching.
Intersystem Crossing to Triplet State Transition from the singlet excited state to the triplet excited state. msu.edu The tert-butyl group may influence the triplet state lifetime. scilit.comnih.gov

| Norrish Type I Cleavage | Radical cleavage of the acyl-carbon bond. msu.edu | A potential degradation pathway upon UV irradiation. |

Intermolecular Interactions and Supramolecular Assembly

Detailed Analysis of Hydrogen Bonding Motifs

Hydrogen bonds are the principal driving force for the self-assembly of benzamide (B126) derivatives. In 4-(benzoylamino)-N-(tert-butyl)benzamide, both secondary amide groups (-CONH-) possess a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks.

Based on studies of similar benzamide structures, it is highly probable that the primary hydrogen bonding motif involves the formation of amide-to-amide N-H···O hydrogen bonds . These interactions typically lead to the creation of one-dimensional chains or tapes. For non-sterically hindered secondary amides, infinite C(4) chain motifs formed by N-H···O intermolecular hydrogen bonds are common. researchgate.net

The presence of two amide groups in the molecule allows for the potential formation of more complex hydrogen-bonded patterns. For instance, if the molecular conformation allows, bifurcated hydrogen bonds or the involvement of both carbonyl oxygens in accepting hydrogen bonds from neighboring molecules could lead to the formation of two-dimensional sheets. The specific arrangement will be heavily influenced by the steric hindrance imposed by the bulky tert-butyl group and the rotational freedom around the various single bonds in the molecule.

Table 1: Potential Hydrogen Bonding Parameters in this compound (Inferred) This table is based on typical values for similar organic compounds and is for illustrative purposes as specific experimental data for the target compound is unavailable.

Donor (D) Acceptor (A) D-H···A Angle (°) D···A Distance (Å) Resulting Motif
N-H (amide 1) O=C (amide 2 of adjacent molecule) ~160-180 ~2.8-3.2 1D Chain/Tape
N-H (amide 2) O=C (amide 1 of adjacent molecule) ~160-180 ~2.8-3.2 1D Chain/Tape

Formation of Cocrystals and Inclusion Complexes

The ability of this compound to act as both a hydrogen bond donor and acceptor makes it a promising candidate for cocrystal engineering . Cocrystals are multi-component crystals where the components are held together by non-covalent interactions.

By introducing a suitable cocrystal former—a molecule with complementary hydrogen bonding sites (e.g., carboxylic acids, other amides, or pyridine (B92270) derivatives)—it would be possible to form novel crystalline structures with potentially altered physicochemical properties. The formation of cocrystals with this compound could lead to different supramolecular synthons, such as amide-acid or amide-pyridine heterosynthons, which would compete with the amide-amide homosynthon. Research has shown that cocrystallization can be a powerful strategy to improve properties like solubility and stability of pharmaceutical compounds. rsc.orgrsc.org

The formation of inclusion complexes is less likely for this molecule on its own, as it does not possess a pre-organized cavity. However, in the presence of a suitable host molecule (e.g., a cyclodextrin (B1172386) or a calixarene), it could potentially act as a guest, with one of its aromatic rings or the tert-butyl group encapsulated within the host's cavity.

Self-Assembly Processes and Supramolecular Architectures

The self-assembly of this compound into a well-defined supramolecular architecture is a hierarchical process.

Primary Assembly: The strongest and most directional interactions, the N-H···O hydrogen bonds, will likely direct the initial self-assembly into one-dimensional chains or tapes.

Secondary Assembly: These primary chains will then pack together, guided by weaker interactions. π-stacking between the phenyl rings of adjacent chains and van der Waals forces will dictate the three-dimensional arrangement of these chains.

Information Not Available for "this compound"

Following a comprehensive search for scientific literature, no specific data was found for the chemical compound This compound corresponding to the detailed structure-activity relationship outline provided. The conducted searches aimed to locate information on computational studies, in vitro enzyme inhibition, and receptor binding profiles for this specific molecule.

The search results yielded information on a variety of other benzamide and N-tert-butyl derivatives. However, none of the available resources contained experimental or computational data specifically for this compound. For instance, studies detailed the biological activities of compounds such as benzylamine-sulfonamide derivatives, tert-butyl 2-(substituted benzamido)phenylcarbamate analogues, and various 2-phenoxybenzamides, but did not mention or provide data for the requested compound. nih.govresearchgate.netnih.govmdpi.com

Due to the strict requirement to focus solely on this compound and adhere to the provided outline, it is not possible to generate the requested article. Populating the specified sections with information from related but distinct molecules would violate the core instructions of the request. Therefore, the required content on molecular docking, enzyme inhibition kinetics (including IC50/Ki values), and receptor binding for this compound cannot be produced at this time.

A list of compounds for which information was found, but which are distinct from the requested molecule, is provided below.

Structure Activity Relationship Sar Studies for Biological Target Engagement in Vitro Focus

In Vitro Receptor Binding and Selectivity Profiling (Membrane Preparations or Purified Receptors).

Affinity Measurements (e.g., Kd) for Specific Receptors

There is no publicly available information regarding the binding affinity of 4-(benzoylamino)-N-(tert-butyl)benzamide to any specific biological receptors. Scientific studies that typically quantify such interactions through methods like radioligand binding assays or surface plasmon resonance to determine a Kd value have not been published for this compound.

Pharmacophore Modeling for Ligand Design Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a ligand that are responsible for its biological activity. Such models are constructed based on the structures of known active compounds. As no specific biological target or associated active analogs for this compound have been reported, no pharmacophore models have been developed for its optimization.

While a patent has mentioned N-tert-butyl benzamide (B126) in the context of Parkinson's disease, this is a structurally distinct molecule, and the data cannot be extrapolated to this compound. google.com The addition of the benzoylamino group at the 4-position of the phenyl ring would significantly alter the compound's electronic and steric properties, and thus its potential interaction with biological targets.

Advanced Applications in Chemical Research and Materials Science

Integration into Functional Materials and Polymers

The integration of 4-(benzoylamino)-N-(tert-butyl)benzamide and its structural motifs into polymers is an area of interest for creating high-performance materials. The inherent properties of aromatic polyamides (aramids), such as high thermal stability and mechanical strength, can be tailored by the specific chemistry of the monomer units. The tert-butyl group is a key feature, often incorporated to enhance the solubility of rigid polymers, making them more processable for applications like films and membranes ntu.edu.tw.

Research into related structures has shown that polymers containing triphenylamine units with tert-butyl substituents are readily soluble in polar organic solvents and can be cast into flexible films ntu.edu.tw. These polymers exhibit high glass transition temperatures (Tg) and thermal stability ntu.edu.tw. While direct studies on polymers exclusively synthesized from this compound are not extensively documented, the principles from analogous systems suggest its potential. The double amide structure could contribute to ordered hydrogen-bonding networks, a critical factor in the mechanical properties of materials.

Furthermore, polymers based on monomers like tert-butyl acrylamide are explored for their unique properties, such as temperature sensitivity, which can be utilized in systems for drug delivery or protein dewatering vinatiorganics.com. Copolymers incorporating tert-butyl acrylamide have also been developed as multifunctional lubricant additives, acting as viscosity improvers and anticorrosion agents uobaghdad.edu.iq. These studies highlight the versatility of the tert-butyl amide moiety in polymer science.

Table 1: Potential Contributions of Structural Features to Polymer Properties

Structural Feature of this compound Potential Impact on Polymer Properties
Aromatic Amide Backbone High thermal stability, mechanical strength, rigidity
Intermolecular Hydrogen Bonding Enhanced chain packing, improved mechanical properties
Tert-butyl Group Increased solubility, disruption of chain packing, processability

Design as Probes for Biological Systems (Non-Clinical)

The benzamide (B126) scaffold is a well-established pharmacophore found in numerous biologically active molecules. Consequently, derivatives of this compound are investigated for their potential as probes in non-clinical biological systems to understand disease mechanisms and identify new therapeutic targets.

The general class of benzamides has been studied for a wide range of biological activities. For instance, various N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents researchgate.net, anti-inflammatory agents, and potential treatments for neurodegenerative conditions like Parkinson's disease google.com. The specific substitutions on the benzamide core are critical for activity and selectivity.

While direct application of this compound as a biological probe is not widely reported, its structure serves as a template for designing more complex molecules. For example, related benzamide derivatives have been developed as ligands for the protein cereblon (CRBN), which is crucial in the design of Proteolysis-targeting chimeras (PROTACs) nih.gov. These probes help in understanding protein degradation pathways. Other complex benzamides substituted with heterocyclic moieties like oxadiazoles have shown potent biological activities and are used to probe cellular pathways mdpi.commdpi.com. The synthesis of various tert-butyl (substituted benzamido)phenylcarbamate derivatives has been undertaken to explore their anti-inflammatory potential, providing tools to study inflammation pathways in preclinical models researchgate.net.

Role in Catalysis and Reaction Methodology

In the realm of catalysis, the focus on this compound is primarily as a synthetic target, which drives the development of new reaction methodologies. The synthesis of N-tert-butyl amides, a key structural feature of the molecule, is an area of active research.

One notable method is the Ritter reaction, where nitriles react with a source of a tert-butyl cation. Research has demonstrated that this reaction can be efficiently catalyzed by Cu(OTf)₂ under solvent-free conditions, providing a convenient route to N-tert-butyl amides from a variety of nitriles researchgate.net. This methodology is significant for its mild conditions and high yields researchgate.net.

Table 2: Catalytic Synthesis of N-tert-butyl benzamide (Model Reaction)

Catalyst Temperature (°C) Yield (%) Reference
Cu(OTf)₂ 50 89 researchgate.net
CuCl 50 <5 researchgate.net
CuI 50 <5 researchgate.net
CuSO₄·5H₂O 50 <5 researchgate.net

Beyond being a synthetic product, amide-containing molecules can sometimes act as ligands in transition metal catalysis. The nitrogen and oxygen atoms of the amide group can coordinate to a metal center, influencing its catalytic activity and selectivity. For example, tert-butylamine (B42293), a structural component of the target molecule, has been employed as a bifunctional additive, acting as both a base and a ligand in nickel-catalyzed photoredox reactions for C–O and C–N bond formation chemrxiv.org. While this compound itself has not been reported as a ligand, its structural elements are relevant to modern catalyst and ligand design.

The synthesis of the precursor, 4-amino-N-(tert-butyl)benzamide, is also of interest and serves as a key intermediate for building the final compound and other derivatives chemicalbook.combiosynth.com. Efficient synthetic routes to this intermediate are crucial for the broader exploration of this class of compounds in various applications.

Emerging Research Frontiers and Future Directions

Development of Novel Methodologies for its Synthesis and Derivatization

The synthesis of benzamides is a cornerstone of organic chemistry, with numerous methods available for the formation of the amide bond. nih.gov For a compound such as 4-(benzoylamino)-N-(tert-butyl)benzamide, these established routes can be adapted and refined. Future research in this area is likely to focus on the development of more efficient, sustainable, and versatile synthetic protocols.

Synthesis:

Conventional synthesis of N-substituted benzamides often involves the reaction of a carboxylic acid or its activated derivative (like an acyl chloride) with an amine. nih.gov For instance, the synthesis of the related compound 4-bromo-N-tert-butyl-benzamide is achieved by reacting 4-bromo-benzoyl chloride with tert-butylamine (B42293). prepchem.com A plausible synthetic route for this compound could therefore involve the reaction of 4-(benzoylamino)benzoic acid with a suitable activating agent, followed by the addition of tert-butylamine.

Recent advancements in synthetic methodology offer greener and more efficient alternatives. For example, direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a reusable catalyst has been reported as a rapid and high-yielding pathway for benzamide (B126) synthesis. researchgate.net Another innovative approach involves the reaction of di-tert-butyl dicarbonate (B1257347) with nitriles, catalyzed by copper(II) triflate, to produce N-tert-butyl amides under solvent-free conditions. researchgate.net The reaction of benzoic acid with urea (B33335) in the presence of a catalyst like boric acid also presents a viable, atom-economical route to benzamides. youtube.com

Table 1: Potential Synthetic Routes for this compound

MethodReactantsCatalyst/ReagentKey Advantages
Acyl Chloride Route4-(benzoylamino)benzoyl chloride, tert-butylamine-High reactivity, well-established
Direct Amidation4-(benzoylamino)benzoic acid, tert-butylamineCoupling agents (e.g., EDCI, HOBt) nih.govMild conditions, good yields
Ultrasonic Irradiation4-(benzoylamino)benzoic acid, tert-butylamineDiatomite earth@IL/ZrCl4 researchgate.netGreen, rapid, high efficiency
Nitrile Route4-(benzoylamino)benzonitrile, di-tert-butyl dicarbonateCu(OTf)2Solvent-free, good yields
Urea-based Synthesis4-(benzoylamino)benzoic acid, ureaBoric acidAtom-economical

Derivatization:

The derivatization of this compound opens avenues for creating new molecules with tailored properties. The presence of two aromatic rings and two amide protons provides multiple sites for functionalization. Future research could explore late-stage C-H activation and functionalization, a powerful tool for modifying complex molecules without the need for pre-installed functional groups. nih.gov

Furthermore, various derivatizing reagents can be employed to modify the compound for analytical purposes, such as enhancing its volatility for gas chromatography or improving its ionization for mass spectrometry. gcms.czobrnutafaza.hr For instance, silylation reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) can be used to derivatize the N-H groups. tcichemicals.com

Deepening the Understanding of Its Fundamental Chemical Reactivity and Properties

A thorough understanding of the fundamental chemical reactivity and properties of this compound is crucial for its potential applications. The interplay between the electron-withdrawing benzoyl group and the bulky tert-butyl substituent is expected to influence the molecule's conformation and reactivity.

The amide bond itself is a key feature. While generally stable due to resonance, the N-C(O) bond in N-acyl amides can be "twisted," making it more susceptible to cleavage in cross-coupling reactions. acs.org The specific geometry and electronic structure of this compound, influenced by the tert-butyl group, could modulate this reactivity in interesting ways.

Future research should aim to experimentally and computationally characterize key properties of this compound.

Table 2: Predicted Physicochemical Properties of Related Benzamides

PropertyBenzamide wikipedia.orgdocbrown.info4-tert-butylbenzamide nih.gov
Molar Mass121.14 g/mol 177.24 g/mol
Melting Point127-130 °C~145-148 °C nih.gov
Boiling Point288 °C-
Solubility in Water13.5 g/L at 25°CInsoluble

Note: Data for this compound is not available. The table shows data for related compounds to provide context.

Expanding its Utility in Supramolecular Chemistry and Advanced Materials

Benzamides are well-known for their ability to form robust hydrogen-bonded networks, making them excellent building blocks in supramolecular chemistry. nih.govresearchgate.net The two amide groups in this compound can act as both hydrogen bond donors and acceptors, potentially leading to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional architectures. nih.gov

The self-assembly of such molecules can be influenced by the nature of the substituents. The bulky tert-butyl group might sterically hinder certain packing arrangements while favoring others, leading to unique supramolecular structures. The benzoyl group can participate in π-π stacking interactions, further stabilizing the resulting assemblies.

The future in this area lies in exploring the self-assembly of this compound and its derivatives in various solvents and on surfaces. These self-assembled structures could find applications in the development of advanced materials such as gels, liquid crystals, and porous solids. The incorporation of benzamide units into polymer networks has been shown to enhance mechanical properties through supramolecular stacking, a concept that could be extended to materials incorporating our target molecule. acs.org

Exploration of New Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials and functions. sci-hub.se For this compound, computational models can provide insights into its three-dimensional structure, electronic properties, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and reactivity descriptors. tandfonline.com Such studies have been successfully applied to other benzamide derivatives to understand their electronic structure and predict their biological activity. sci-hub.senih.gov

Molecular docking simulations could be employed to explore the potential of this compound and its derivatives as ligands for biological targets. vensel.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related compounds to correlate their structural features with their chemical or biological activity. nih.govresearchgate.net

Table 3: Computational Approaches for Studying Benzamides

Computational MethodInformation ObtainedPotential Application for this compound
Density Functional Theory (DFT)Optimized geometry, electronic structure, reactivity parameters tandfonline.comUnderstanding fundamental properties, predicting reactivity
Molecular DockingBinding modes and affinities to target proteins vensel.orgVirtual screening for potential biological activities
3D-QSARCorrelation of 3D structure with activity nih.govGuiding the design of more potent derivatives
Molecular Dynamics (MD)Conformational dynamics, interaction stability tandfonline.comSimulating behavior in different environments (e.g., solution)

Addressing Unexplored Research Gaps in Benzamide Science

While benzamides are a well-studied class of compounds, there remain unexplored research gaps where a molecule like this compound could provide new insights.

One such area is the development of multi-target-directed ligands. The modular nature of the benzamide scaffold allows for the incorporation of different pharmacophores to simultaneously target multiple biological pathways, a strategy being explored for complex diseases. mdpi.com The unique substitution pattern of this compound could serve as a starting point for designing such multi-functional molecules.

Another emerging field is the use of benzamides in dynamic covalent chemistry, where reversible covalent bonds are used to create adaptable and self-healing materials. acs.org The reactivity of the amide bonds in our target molecule could be harnessed in this context.

Finally, the exploration of the chemical space around known bioactive benzamides is an ongoing effort in medicinal chemistry. nih.gov Systematic derivatization and evaluation of this compound could lead to the discovery of novel compounds with interesting biological profiles. The future of benzamide science lies in integrating synthetic innovation with advanced characterization and computational modeling to unlock the full potential of this versatile chemical class.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(benzoylamino)-N-(tert-butyl)benzamide in a laboratory setting?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling benzoyl chloride derivatives with tert-butylamine precursors under controlled conditions. Key reagents may include sodium carbonate (for pH adjustment) or sodium pivalate (as a base). Hazard assessments must precede synthesis, including mutagenicity screening (e.g., Ames II testing) and thermal stability analysis via differential scanning calorimetry (DSC), as decomposition risks exist for related amides .
  • Safety : Use PPE (gloves, goggles) and ensure adequate ventilation. Store intermediates like O-benzyl hydroxylamine hydrochloride in moisture-free environments to prevent degradation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon environments, particularly for tert-butyl and benzamide groups.
  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns to verify purity.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity levels, especially for intermediates prone to side reactions .

Q. How should researchers handle potential mutagenicity or toxicity risks?

  • Risk Mitigation : Conduct Ames testing to evaluate mutagenicity. While some benzamide derivatives show low mutagenic activity (comparable to benzyl chloride), strict handling protocols are advised. Use fume hoods for reactions involving volatile reagents like dichloromethane .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for amide bond formation.
  • Temperature Control : Maintain temperatures below 40°C to prevent thermal decomposition of intermediates.
  • Kinetic Studies : Use thin-layer chromatography (TLC) to monitor reaction progress and adjust stoichiometry dynamically .

Q. What methodologies are used to study the biological interactions of this compound?

  • In Vitro Assays : Measure enzyme inhibition rates (e.g., kinase assays) to identify mechanistic pathways. Fluorescence spectroscopy or surface plasmon resonance (SPR) can quantify binding affinities to target proteins .
  • Data Interpretation : Address contradictions by cross-validating results with orthogonal techniques (e.g., comparing SPR with isothermal titration calorimetry).

Q. How does thermal stability impact the storage and application of this compound?

  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating to identify decomposition thresholds.
  • DSC Profiling : Detect phase transitions or exothermic events that may compromise compound integrity. For example, related benzamides decompose at ~150°C, necessitating storage at ≤-20°C .

Data Contradiction Analysis

  • Mutagenicity Variability : While Ames testing indicates lower mutagenicity for certain benzamides compared to other anomeric amides , conflicting reports may arise due to differences in bacterial strains or metabolite activation systems. Resolve discrepancies by replicating assays under standardized OECD guidelines.

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